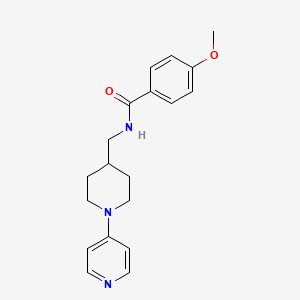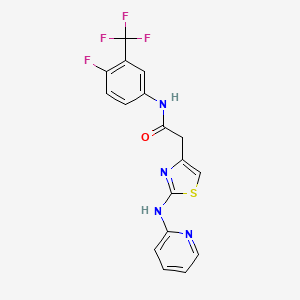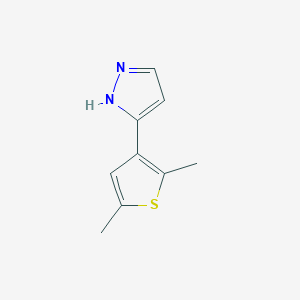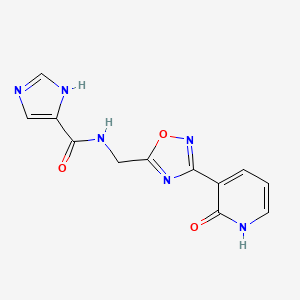![molecular formula C11H15BrN2O B2912896 3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine CAS No. 2197640-65-4](/img/structure/B2912896.png)
3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. It is a pyridine derivative that has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine serves as a pivotal intermediate in the synthesis of various complex molecules. For example, it has been utilized in the development of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates via an azirine strategy, showcasing its role in introducing trifluoromethyl groups into aminopyrroles (Khlebnikov et al., 2018). This method underscores the molecule's utility in building blocks for preparing pyrrole derivatives with potential applications in medicinal chemistry and material sciences.
Antibacterial Activity
Research also extends into the biological sphere, where derivatives of this compound, specifically 4-pyrrolidin-3-cyanopyridine derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against a range of aerobic and anaerobic bacteria, indicating the potential of this compound derivatives in the development of new antibacterial agents (Bogdanowicz et al., 2013).
Catalysis and Organic Synthesis
Furthermore, this compound has found applications in the realm of catalysis and organic synthesis. For instance, it has been instrumental in the total synthesis of natural products such as variolin B and deoxyvariolin B, through selective palladium-mediated functionalization. This highlights its versatility in facilitating complex synthetic pathways and the construction of biologically active natural products (Baeza et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular changes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine .
Propiedades
IUPAC Name |
3-bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-14-7-3-4-9(14)8-15-11-10(12)5-2-6-13-11/h2,5-6,9H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHVQLYTJLYNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-2,3,3A,4,5,9B-hexahydro-1H-1,4-methanocyclopenta[C]quinoline hydrochloride](/img/structure/B2912814.png)




![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2912826.png)


![2-(4-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2912829.png)




